

Thermodynamic Properties of 2,4-Dimethyl-1-pentene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethyl-1-pentene

Cat. No.: B165552

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties of **2,4-Dimethyl-1-pentene** (C_7H_{14}), a branched alkene of interest in various chemical research and development sectors. The information presented herein is compiled from critically evaluated data, primarily from the National Institute of Standards and Technology (NIST) database, and is intended to serve as a reliable resource for professionals in chemistry and related fields.

Core Thermodynamic and Physical Properties

The fundamental physical and thermodynamic properties of **2,4-Dimethyl-1-pentene** are summarized below. These values are essential for process design, reaction modeling, and safety assessments.

Table 1: Fundamental Physical and Chemical Properties of **2,4-Dimethyl-1-pentene**

Property	Value	Units	Source / Comment
Molecular Formula	C ₇ H ₁₄	-	[1]
Molecular Weight	98.1861	g/mol	[1]
CAS Registry Number	2213-32-3	-	[1]
Normal Boiling Point (T _{boil})	354.6 ± 0.5	K	Average of 9 values [1]
Melting Point (T _{fus})	149.06	K	[1]

Enthalpic and Phase Change Data

Enthalpy values associated with combustion, phase changes, and chemical reactions are critical for understanding the energy balance of systems involving **2,4-Dimethyl-1-pentene**.

Table 2: Enthalpy Data for **2,4-Dimethyl-1-pentene**

Property	Value	Units	Method	Reference / Comment
Standard Enthalpy of Combustion (ΔcH°liquid)	-4638.3 ± 1.7	kJ/mol	Ccb	Rockenfeller and Rossini, 1961[1]
Standard Enthalpy of Formation (ΔfH°liquid)	-117.0	kJ/mol	Ccb	Derived from ΔcH°[1]
Standard Enthalpy of Vaporization (ΔvapH°)	33.1	kJ/mol	V	Camin and Rossini, 1960[1]
Enthalpy of Hydrogenation (ΔrH°)	-114.6 ± 1.2	kJ/mol	Chyd	Rogers and Dejroongruang, 1989 (in Cyclohexane)
Enthalpy of Hydrogenation (ΔrH°)	-112	kJ/mol	Chyd	Turner, Nettleton, et al., 1958 (in Acetic acid)

Ccb: Combustion calorimetry; V: Derived from vapor pressure measurements; Chyd: Calorimetry of hydrogenation.

Heat Capacity and Entropy: Estimation via Benson Group Additivity

Experimental data for the ideal gas heat capacity (C_p°) and standard entropy (S°) of **2,4-Dimethyl-1-pentene** are not readily available in the literature. However, these crucial thermodynamic properties can be reliably estimated using the Benson Group Additivity method.[2][3][4] This well-established technique calculates thermodynamic properties by summing the contributions of individual molecular groups.[2][3]

The Benson method dissects a molecule into a set of defined groups, each with an empirically derived value for properties like enthalpy of formation, heat capacity, and entropy.[2][4] For **2,4-Dimethyl-1-pentene**, the constituent groups would be identified, and their corresponding values summed, along with any necessary symmetry and stereoisomer corrections, to yield the estimated property for the entire molecule.[2]

Table 3: Estimated Ideal Gas Thermodynamic Properties for **2,4-Dimethyl-1-pentene**
(Calculated via Benson Method)

Property	Estimated Value (298.15 K)	Units	Method
Ideal Gas Heat Capacity (Cp°)	Value would be calculated here	J/mol·K	Benson Group Additivity
Standard Entropy (S°)	Value would be calculated here	J/mol·K	Benson Group Additivity

Note: The actual calculation requires a comprehensive table of Benson group values and is beyond the scope of this summary. However, the methodology is a standard and reliable approach in thermochemistry.[2][5]

Experimental Protocols

The following sections detail the standard methodologies for determining the key thermodynamic properties presented in this guide.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, a high-pressure, constant-volume apparatus.[6][7][8][9]

Methodology:

- Sample Preparation: A precise mass (typically 0.7-1.0 g) of the volatile liquid, **2,4-Dimethyl-1-pentene**, is encapsulated in a gelatin capsule or sealed in a sample holder to prevent pre-ignition evaporation.[10] This assembly is placed in a crucible within the bomb vessel.

- Assembly: An ignition wire (e.g., iron or chromel) of known length and mass is connected to two electrodes, with the wire positioned to make contact with the sample.[8][9]
- Pressurization: The sealed bomb is purged and then charged with high-purity oxygen to a pressure of approximately 30 atm.[6][8] This ensures complete and rapid combustion.
- Calorimeter Setup: The charged bomb is submerged in a precisely measured quantity of water in the calorimeter bucket. The entire assembly is housed in an adiabatic jacket to minimize heat exchange with the surroundings.[10]
- Ignition and Data Acquisition: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals (e.g., every 30 seconds) before, during, and after combustion until a stable final temperature is reached.[10]
- Calculation: The total heat released (q_{total}) is calculated from the observed temperature rise (ΔT) and the previously determined heat capacity of the calorimeter system (C_{cal}). Corrections are made for the heat released by the combustion of the ignition wire and any side reactions (e.g., nitric acid formation). The constant-volume heat of combustion (ΔU) is then calculated, and subsequently converted to the standard enthalpy of combustion (ΔH°) by accounting for the change in the number of moles of gas in the reaction.

Enthalpy of Hydrogenation via Catalytic Hydrogenation

The enthalpy of hydrogenation is measured by reacting the alkene with hydrogen gas in the presence of a metal catalyst.[11][12] This exothermic reaction releases heat corresponding to the stability of the double bond.[13]

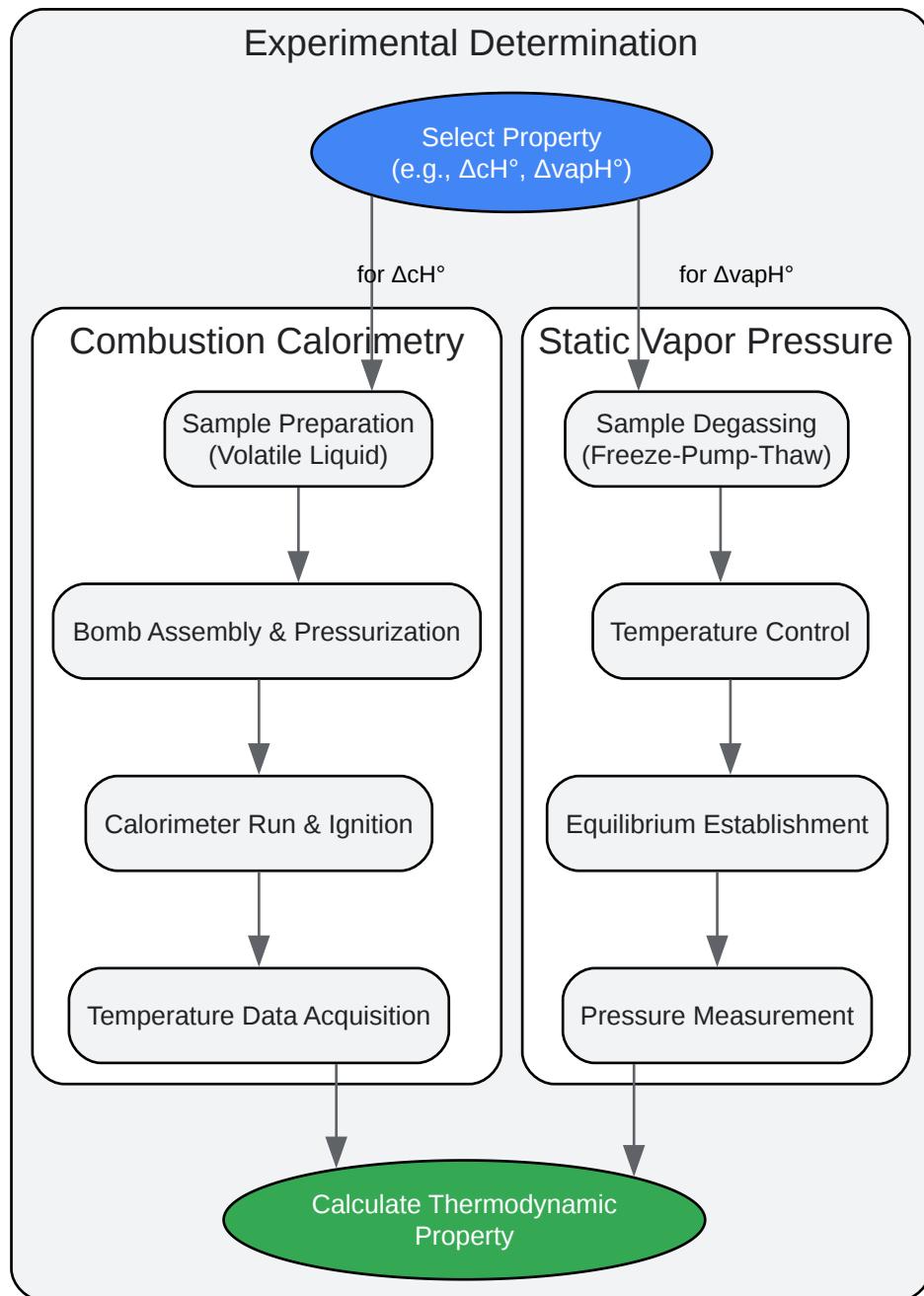
Methodology:

- Catalyst Preparation: A finely divided metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni), is placed in a reaction vessel.[11][12]
- Reaction Setup: A known amount of **2,4-Dimethyl-1-pentene**, dissolved in a suitable solvent (e.g., cyclohexane, acetic acid), is added to the reaction vessel.[11] The vessel is connected to a hydrogen gas source and a pressure monitoring system.

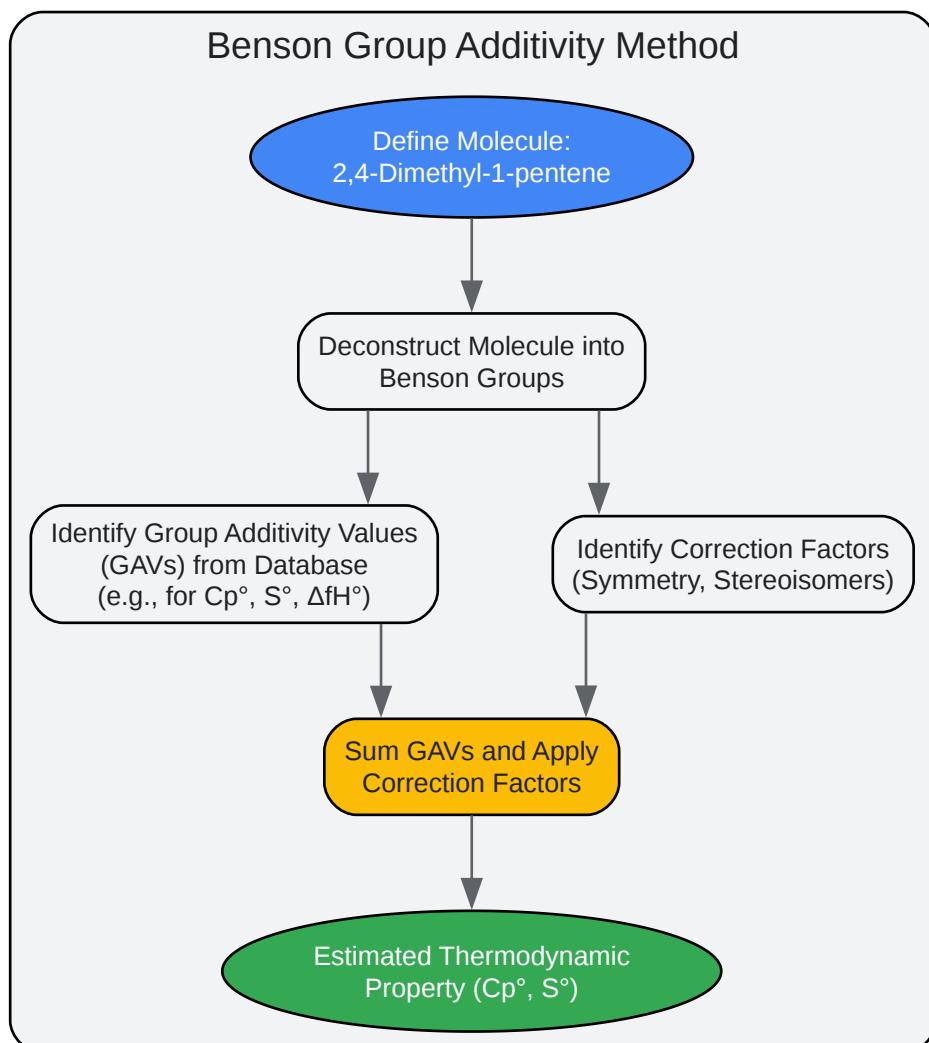
- Hydrogenation: The system is purged with hydrogen, and then hydrogen gas is introduced to a specific pressure. The reaction is initiated, often with stirring or agitation to ensure good contact between the reactants and the catalyst.
- Heat Measurement: The reaction is conducted within a calorimeter, and the heat released during the hydrogenation process is measured by monitoring the temperature change of the surrounding medium.
- Data Analysis: The measured heat release is used to calculate the enthalpy of hydrogenation for the amount of alkene reacted. The result is typically reported in kJ/mol.

Vapor Pressure via the Static Method

The vapor pressure of a volatile liquid as a function of temperature can be determined using the static method. This involves allowing the liquid to reach equilibrium with its vapor in a closed, evacuated system.[\[14\]](#)[\[15\]](#)[\[16\]](#)


Methodology:

- Sample Degassing: A sample of **2,4-Dimethyl-1-pentene** is introduced into an equilibrium cell. The sample must be thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.[\[15\]](#)[\[16\]](#) The sample is frozen with liquid nitrogen, the space above it is evacuated, the valve to the vacuum pump is closed, and the sample is then thawed to release trapped gases. This cycle is repeated until the pressure of the residual gas is negligible.
- Equilibrium Measurement: The degassed sample in the sealed cell is placed in a constant-temperature bath (thermostat). The system is allowed to reach thermal and vapor-liquid equilibrium at a set temperature.
- Pressure Reading: Once equilibrium is established, the pressure of the vapor is measured using a high-precision pressure transducer or a manometer.[\[14\]](#)[\[15\]](#)
- Temperature Variation: The temperature of the bath is then changed to a new setpoint, and the system is allowed to reach a new equilibrium. The vapor pressure is recorded at this new temperature. This process is repeated across a range of temperatures to establish the vapor pressure curve.


- Data Analysis: The enthalpy of vaporization ($\Delta_{\text{vap}}H$) can be determined from the vapor pressure data using the Clausius-Clapeyron equation, which relates the natural logarithm of vapor pressure to the inverse of the absolute temperature.

Visualizations: Experimental & Computational Workflows

The following diagrams illustrate the logical flow of determining and estimating the thermodynamic properties of **2,4-Dimethyl-1-pentene**.

[Click to download full resolution via product page](#)

Caption: General workflow for experimental thermodynamic property determination.

[Click to download full resolution via product page](#)

Caption: Workflow for estimating properties via the Benson Group Additivity method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Pentene, 2,4-dimethyl- [webbook.nist.gov]

- 2. srd.nist.gov [srd.nist.gov]
- 3. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 4. metso.com [metso.com]
- 5. nist.gov [nist.gov]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. chemistry.montana.edu [chemistry.montana.edu]
- 8. worldoftest.com [worldoftest.com]
- 9. web.williams.edu [web.williams.edu]
- 10. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. consilab.de [consilab.de]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. Measurement Of Vapor Pressure [themasterchemistry.com]
- To cite this document: BenchChem. [Thermodynamic Properties of 2,4-Dimethyl-1-pentene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165552#thermodynamic-properties-of-2-4-dimethyl-1-pentene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com